molecular formula C11H18O11 B096840 2-O-(Glucopyranosyluronic acid)xylose CAS No. 17676-51-6

2-O-(Glucopyranosyluronic acid)xylose

Cat. No. B096840
CAS RN: 17676-51-6
M. Wt: 326.25 g/mol
InChI Key: CXXAVRBGWUSLRR-MHNDCQGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-(Glucopyranosyluronic acid)xylose is a polysaccharide that is found in the cell walls of plants. It is a complex carbohydrate that is made up of glucose, xylose, and uronic acid. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism Of Action

The mechanism of action of 2-O-(Glucopyranosyluronic acid)xylose is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. In particular, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth.

Biochemical And Physiological Effects

Studies have shown that 2-O-(Glucopyranosyluronic acid)xylose has a number of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to improve soil quality and promote plant growth.

Advantages And Limitations For Lab Experiments

One advantage of studying 2-O-(Glucopyranosyluronic acid)xylose in the lab is that it is a natural compound that can be extracted from plant material. This makes it a renewable and sustainable source of material for research. However, one limitation is that the synthesis of 2-O-(Glucopyranosyluronic acid)xylose can be time-consuming and expensive.

Future Directions

There are many potential future directions for research on 2-O-(Glucopyranosyluronic acid)xylose. One area of interest is its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating these conditions. Another area of interest is its potential as a plant growth promoter and soil amendment. Further research is needed to determine the optimal conditions for its use and to assess its impact on crop yields and soil health. Additionally, research is needed to explore its potential as a bio-based material for the production of renewable chemicals and materials.

Synthesis Methods

The synthesis of 2-O-(Glucopyranosyluronic acid)xylose can be achieved through the enzymatic hydrolysis of xylan, a hemicellulose found in the cell walls of plants. Xylan is first extracted from plant material, such as wood or agricultural waste, and then purified. The purified xylan is then subjected to enzymatic hydrolysis using endo-1,4-beta-xylanase and glucuronidase enzymes. This process breaks down the xylan into its component parts, including 2-O-(Glucopyranosyluronic acid)xylose.

Scientific Research Applications

2-O-(Glucopyranosyluronic acid)xylose has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In agriculture, it has been studied for its potential as a plant growth promoter and for its ability to improve soil quality. In industry, it has been studied for its potential as a bio-based material for the production of renewable chemicals and materials.

properties

CAS RN

17676-51-6

Product Name

2-O-(Glucopyranosyluronic acid)xylose

Molecular Formula

C11H18O11

Molecular Weight

326.25 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R)-3,4,5-trihydroxy-1-oxopentan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h2-9,11-12,14-18H,1H2,(H,19,20)/t3-,4+,5+,6+,7+,8-,9+,11+/m1/s1

InChI Key

CXXAVRBGWUSLRR-MHNDCQGXSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@H](C=O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O)O)O

SMILES

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O)O)O

Other CAS RN

17676-51-6

synonyms

2-O-(alpha-D-glucopyranosyluronic acid)-D-xylose
2-O-(glucopyranosyluronic acid)xylose
GA-2X

Origin of Product

United States

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